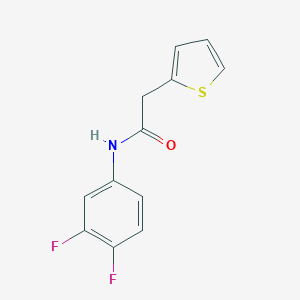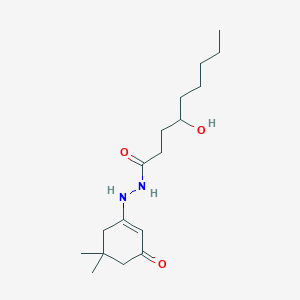
N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide: is a synthetic organic compound characterized by the presence of a difluorophenyl group and a thienylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide typically involves the reaction of 3,4-difluoroaniline with 2-thiophenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
- N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide
- N-(3,4-difluorophenyl)carbamoyl]methionine
- 3,4-Difluorophenyl isocyanate
Comparison: N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide is unique due to the presence of both difluorophenyl and thienylacetamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
349089-04-9 |
|---|---|
Molecular Formula |
C12H9F2NOS |
Molecular Weight |
253.27g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H9F2NOS/c13-10-4-3-8(6-11(10)14)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
InChI Key |
YKLMMBMCBSYKMD-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)F)F |
solubility |
20.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B430240.png)
![2-(ethylsulfanyl)-3-(4-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430243.png)
![2-[2-(4-bromophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B430246.png)
![3-benzyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B430248.png)
![3-BENZYL-2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B430249.png)
![Ethyl 6-methyl-2-({[4-(1-methylbutyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B430251.png)
![3-allyl-2-(propylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430253.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(4-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B430255.png)
![2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B430256.png)
![2-(hexylsulfanyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430258.png)
![ethyl [(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B430259.png)
![2-[2-(2-fluorophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B430260.png)
![3,4,4-Trimethyl-1-(4-methyl-quinolin-2-yl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B430261.png)
